![molecular formula C17H16Cl2N2O4 B1673716 2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid CAS No. 121809-80-1](/img/structure/B1673716.png)
2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid
Overview
Description
L 35 is a negative effector of hemoglobin.
Biological Activity
2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid (commonly referred to as the compound DB08077 in DrugBank) is a phenoxyacetic acid derivative with potential biological significance. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 383.226 g/mol
- CAS Number : 121809-80-1
- IUPAC Name : 2-(4-{[(3,5-dichlorophenyl)carbamoyl]amino}phenoxy)-2-methylpropanoic acid
This compound is categorized as a small molecule and is recognized for its structural complexity, which includes multiple functional groups that may contribute to its biological activity.
The biological activities of this compound are primarily attributed to its interaction with various molecular targets. It has been studied for potential effects on:
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Human Intestinal Absorption : Positive absorption probability (0.6408).
- Blood-Brain Barrier Penetration : Moderate penetration probability (0.7359), suggesting potential central nervous system effects.
- Cytochrome P450 Interactions : It is a substrate for CYP450 3A4 but not for CYP450 2C9 or 2D6, indicating selective metabolism pathways which could influence drug-drug interactions .
Case Studies and Experimental Data
- Antimicrobial Studies : While direct studies on this specific compound are sparse, related derivatives have demonstrated significant antimicrobial activity against various pathogens. For example, derivatives of phenoxyacetic acids have been shown to inhibit bacterial growth effectively .
- Cytotoxicity and Cancer Research : The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxicity against tumor cell lines. Research into related compounds has indicated that modifications in the phenoxy group can enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
- Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. The Ames test indicates that this compound is non-toxic in bacterial assays, which is a positive indicator for further development .
Data Table of Biological Activities
Properties
IUPAC Name |
2-[4-[(3,5-dichlorophenyl)carbamoylamino]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4/c1-17(2,15(22)23)25-14-5-3-12(4-6-14)20-16(24)21-13-8-10(18)7-11(19)9-13/h3-9H,1-2H3,(H,22,23)(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJPTSMWFKGZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153370 | |
Record name | L 35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121809-80-1 | |
Record name | L 35 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121809801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 35 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-((3,5-DICHLOROPHENYL)CARBAMOYLAMINO)PHENOXY)-2-METHYLPROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3UC84IQA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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